![molecular formula C17H10N4O3 B3728037 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3728037.png)
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
Overview
Description
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as NQDI-1 and has been shown to have promising effects in various biological systems.
Mechanism of Action
The exact mechanism of action of 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called ASK1, which is involved in the regulation of cell growth and death. By inhibiting ASK1, NQDI-1 may be able to prevent the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of ASK1, as mentioned above. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cell damage. Additionally, NQDI-1 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in lab experiments is that it has been well-studied and has a known mechanism of action. This compound is also relatively easy to synthesize and can be obtained in pure form. However, one limitation of using NQDI-1 is that it may not be effective in all types of cancer cells or in all inflammatory diseases. Further research is needed to determine the full range of applications for this compound.
Future Directions
There are a number of future directions for research on 3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile. One area of research is in the development of new cancer treatments. NQDI-1 has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs based on this compound. Additionally, research could be conducted to determine the full range of applications for NQDI-1 in the treatment of inflammatory diseases. Finally, further studies could be conducted to better understand the mechanism of action of this compound and to identify potential side effects or limitations.
Scientific Research Applications
3-(4-nitrophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that NQDI-1 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3/c18-10-12(9-11-5-7-13(8-6-11)21(23)24)16-19-15-4-2-1-3-14(15)17(22)20-16/h1-9H,(H,19,20,22)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYAMPGNUJRVLX-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6349254 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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